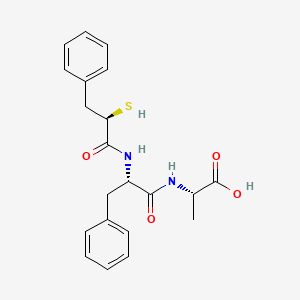

N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine implique le couplage de l'acide 3-phényl-2-sulfanylpropanoïque avec la phénylalanine. La réaction nécessite généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse des intermédiaires .

Analyse Des Réactions Chimiques

La N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Les groupes carbonyles dans la liaison peptidique peuvent être réduits en alcools en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl produirait des sulfoxydes ou des sulfones, tandis que la réduction des groupes carbonyles produirait des alcools.

Applications de la recherche scientifique

La N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier la formation et le clivage de la liaison peptidique, ainsi que pour étudier la réactivité des groupes sulfanyls dans les peptides.

Biologie : Le composé est utilisé dans des études d'interactions enzyme-substrat, en particulier celles impliquant des protéases qui clivent les liaisons peptidiques.

Mécanisme d'action

Le mécanisme d'action de la N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, elle peut agir comme un inhibiteur de la néprilysine, une enzyme qui dégrade les peptides bêta-amyloïdes. En inhibant la néprilysine, le composé peut augmenter les niveaux de peptides bêta-amyloïdes, qui sont impliqués dans la pathologie de la maladie d'Alzheimer . Les voies moléculaires impliquées dans ce mécanisme comprennent la liaison du composé au site actif de l'enzyme, empêchant ainsi l'accès du substrat et le clivage peptidique ultérieur.

Applications De Recherche Scientifique

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine has several scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of sulfanyl groups in peptides.

Biology: The compound is used in studies of enzyme-substrate interactions, particularly those involving proteases that cleave peptide bonds.

Mécanisme D'action

The mechanism of action of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of neprilysin, an enzyme that degrades amyloid-beta peptides. By inhibiting neprilysin, the compound can increase the levels of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease . The molecular pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent peptide cleavage.

Comparaison Avec Des Composés Similaires

La N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine peut être comparée à d'autres dipeptides, tels que :

N-(3-Phényl-2-Sulfanylpropanoyl)PhénylalanineTyrosine : Ce composé a une structure similaire, mais comprend un résidu tyrosine au lieu de l'alanine.

N-(3-Phényl-2-Sulfanylpropanoyl)PhénylalanineGlycine : Ce composé comprend un résidu glycine et possède des propriétés chimiques et biologiques différentes, telles qu'une masse moléculaire plus faible et une réactivité différente.

La particularité de la N-(3-Phényl-2-Sulfanylpropanoyl)Phénylalaninealanine réside dans sa combinaison spécifique de résidus phénylalanine et alanine, ainsi que dans la présence du groupe sulfanyl, qui confère une réactivité chimique et une activité biologique distinctes.

Propriétés

Formule moléculaire |

C21H24N2O4S |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1 |

Clé InChI |

CNILVMARPONFBX-JCGIZDLHSA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S |

SMILES canonique |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}butyl dihydrogen phosphate](/img/structure/B10760401.png)

![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)

![[2(R,S)-2-Sulfanylheptanoyl]-phe-ala](/img/structure/B10760455.png)

![[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium](/img/structure/B10760482.png)

![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)